REACTION_CXSMILES
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[CH3:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1N.N(OCCCCC)=O.[I:21]I>C(Cl)(Cl)Cl.C(Cl)Cl>[CH3:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[I:21]
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Name
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|
Quantity
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2.2 g
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Type
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reactant
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Smiles
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CC1=C(N)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
2.2 g
|
Type
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reactant
|
Smiles
|
N(=O)OCCCCC
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Name
|
|
Quantity
|
6.38 g
|
Type
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reactant
|
Smiles
|
II
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 h
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Duration
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1 h
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Type
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WASH
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Details
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The solution was washed with saturated aqueous sodium thiosulfate, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C(F)(F)F)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |